Tributyltin chloride-d27

Description

Properties

IUPAC Name |

chloro-tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.ClH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1/i3*1D2,2D3,3D2,4D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTFWCDSFPMHHS-FMYBXEBSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[Sn](C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27ClSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481426 | |

| Record name | Tributyltin chloride-d27 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257647-76-9 | |

| Record name | Tributyltin chloride-d27 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloro-tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Preparation of Deuterated Tributyltin Chloride

Abstract

This technical guide provides an in-depth exploration of the synthesis, purification, and characterization of deuterated tributyltin chloride, specifically tributyl(d27)tin chloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the fundamental causality behind experimental choices. The primary focus is on the robust Grignard reaction pathway, offering a self-validating protocol grounded in established organometallic chemistry. We will delve into the critical role of deuterated internal standards in modern analytical chemistry, particularly mass spectrometry, and conclude with essential safety protocols for handling these potent organotin compounds.

The Imperative for Deuterated Standards in Quantitative Analysis

In the landscape of quantitative analysis, particularly within pharmaceutical development and metabolic research, the pursuit of accuracy is paramount.[1] Mass spectrometry (MS), often coupled with liquid chromatography (LC), stands as a premier tool for the sensitive and selective quantification of analytes in complex biological matrices.[2][3] However, analytical processes are subject to inherent variability, including matrix effects, ionization suppression, and inconsistencies in sample preparation, all of which can compromise data reliability.[1][4]

The use of stable isotope-labeled (SIL) internal standards is the gold standard for mitigating these variables.[5] Deuterated standards, where hydrogen atoms are replaced with the stable isotope deuterium (²H or D), are the most common type of SIL standard.[4] The core principle behind their efficacy is stable isotope dilution (SID). Because deuterated standards are chemically identical to the analyte, they exhibit nearly identical physicochemical properties, ensuring they co-elute during chromatography and experience the same degree of ionization efficiency or suppression.[1][6] This mirroring of behavior allows for precise correction of analytical variability, making deuterated standards an indispensable tool for generating high-quality, reproducible data with the utmost confidence.[1][7] Tributyltin-d27 chloride serves this exact purpose as a high-fidelity internal standard for the analysis of its non-labeled, environmentally persistent, and toxic analogue, tributyltin chloride.[8]

Strategic Synthesis of Tributyl(d27)tin Chloride

The synthesis of organotin compounds can be achieved through several methods, including the Wurtz-like coupling of alkyl sodium compounds with tin halides or the direct reaction of stannic chloride with tetra-alkyltin in a redistribution reaction.[9][10][11] However, for preparing an isotopically labeled compound like tributyl(d27)tin chloride, the most direct and controllable method is the Grignard reaction.[11][12] This classic organometallic reaction allows for the precise construction of the tin-carbon bonds using a deuterated alkyl source from the outset.

The strategy involves two core stages:

-

Formation of a Deuterated Grignard Reagent: A deuterated alkyl halide, such as 1-bromobutane-d9, is reacted with magnesium metal in an anhydrous ether solvent to form butyl-d9-magnesium bromide ((C₄D₉)MgBr).

-

Alkylation of Tin Tetrachloride: The newly formed Grignard reagent is then reacted with tin(IV) chloride (SnCl₄). The stoichiometry of this step is critical to favor the formation of the desired tri-substituted product over mono-, di-, or tetra-alkylated species.[12]

This pathway is chosen for its reliability and the high level of isotopic incorporation it affords, as the deuterium is locked into the carbon backbone of the starting material.

Logical Flow of the Grignard Synthesis Pathway

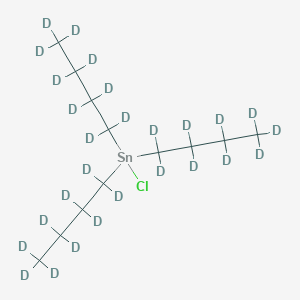

Caption: Workflow for the synthesis of tributyl(d27)tin chloride.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly toxic materials and should only be performed by trained personnel in a properly equipped laboratory with appropriate engineering controls (i.e., a certified chemical fume hood).

Materials:

-

1-Bromobutane-d9 (C₄D₉Br)

-

Magnesium (Mg) turnings

-

Tin(IV) Chloride (SnCl₄), anhydrous

-

Diethyl ether (Et₂O), anhydrous

-

Benzene, anhydrous

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Nitrogen gas (N₂) supply

Equipment:

-

Three-necked round-bottom flask with reflux condenser, pressure-equalizing dropping funnel, and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Methodology:

Part 1: Preparation of Butyl-d9-magnesium Bromide

-

Setup: Assemble a dry 500-mL three-necked flask equipped with a reflux condenser and a dropping funnel under a positive pressure of nitrogen. All glassware must be rigorously flame-dried or oven-dried before use.

-

Charge Reactor: Add magnesium turnings (1.15 gram-moles) to the flask containing 100 mL of anhydrous diethyl ether.[12]

-

Initiation: Add a small crystal of iodine to help initiate the reaction. Slowly add a small portion of 1-bromobutane-d9 (1.15 gram-moles) dissolved in 400 mL of anhydrous diethyl ether from the dropping funnel.

-

Reaction: Once the reaction begins (indicated by bubbling and gentle reflux), add the remaining 1-bromobutane-d9 solution dropwise at a rate that maintains a steady reflux.[12] The reaction is exothermic. Use an ice bath to control the rate if necessary.

-

Completion: After the addition is complete, continue stirring the mixture for an additional 1-2 hours until almost all the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.

Part 2: Synthesis and Purification of Tributyl(d27)tin Chloride

-

Setup: In a separate, dry 3-liter flask equipped with a mechanical stirrer, charge anhydrous tin(IV) chloride (0.5 gram-mole) dissolved in 500 mL of anhydrous benzene.[12] Cool the flask in an ice bath.

-

Addition: Slowly add the prepared Grignard reagent from Part 1 to the stirred SnCl₄ solution.[12] This reaction is highly exothermic; maintain a low temperature and control the addition rate to prevent a violent reaction. A 3:1 molar ratio of Grignard reagent to SnCl₄ is theoretically ideal for tributyltin chloride, but using a slight excess of the Grignard reagent can help drive the reaction to the tri-substituted product.

-

Workup: After the addition is complete, stir the mixture at room temperature for an additional hour. Quench the reaction by carefully adding 500 mL of a saturated aqueous ammonium chloride solution with vigorous stirring.[12]

-

Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Wash the organic layer again with 500 mL of the ammonium chloride solution, followed by a final wash with deionized water.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvents (ether and benzene) using a rotary evaporator. This will yield a light brown, oily crude product.[12]

-

Purification: The crude product is a mixture containing the desired tributyl(d27)tin chloride along with other deuterated butyltin species (mono-, di-, and tetra-substituted).[12] Purify the tributyl(d27)tin chloride by vacuum distillation.[12][13] Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~171-173 °C at 25 mm Hg for the non-deuterated analogue).[9] For achieving very high purity (>99.5%), a reactive distillation step where the crude mixture is treated with a small amount of an alkali metal hydroxide (e.g., NaOH) prior to distillation can be employed to convert the highly polar dibutyltin dichloride impurity into a non-volatile oxide, which remains in the distillation residue.[13][14]

Characterization and Quality Control

Confirming the identity, isotopic enrichment, and chemical purity of the final product is a critical, self-validating step.

| Analytical Technique | Purpose | Expected Result for Tributyl(d27)tin Chloride |

| Mass Spectrometry (GC-MS/LC-MS) | Confirm molecular weight and isotopic purity. | A molecular ion cluster corresponding to C₁₂D₂₇ClSn. The exact mass will be significantly higher than the non-deuterated analogue (325.51 g/mol ).[10] The isotopic distribution will confirm high deuterium incorporation. |

| ¹H NMR | Confirm deuteration. | The spectrum should show a significant reduction or complete absence of signals in the alkyl region (approx. 0.9-1.6 ppm) where the butyl protons would normally appear. |

| ¹³C NMR | Confirm carbon backbone. | Signals corresponding to the four distinct carbon atoms of the butyl chain will be observed, but they will appear as complex multiplets due to C-D coupling. |

| ¹¹⁹Sn NMR | Confirm organotin structure. | A characteristic chemical shift for a trialkyltin chloride species. This is a highly sensitive method for organotin structural analysis.[15] |

| Gas Chromatography (GC-FPD/MS) | Assess chemical purity. | A single major peak corresponding to the product. The method can quantify impurities like dibutyl(d18)tin dichloride or tetrabutyl(d36)tin.[8][16] |

Mandatory Safety and Handling Protocols

Organotin compounds are a class of highly toxic chemicals that demand strict adherence to safety protocols.[17][18] The toxicity is primarily determined by the number of organic groups attached to the tin atom, with triorganotins like tributyltin chloride being the most toxic class.[17][19]

Routes of Exposure and Health Effects:

-

All Routes: Organotins are toxic via inhalation, ingestion, and dermal contact.[19]

-

Toxicity Profile: Triorganotins are potent neurotoxins, immunotoxins, and known endocrine disruptors.[17] Brief contact can cause severe irritation to the skin, eyes, and respiratory tract, potentially leading to chemical burns.

Handling Procedures:

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical splash goggles, and heavy-duty, impervious gloves (e.g., nitrile over neoprene).

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove all contaminated clothing.[19][20]

-

Spill Management: In the event of a spill, absorb the liquid with an inert material (e.g., vermiculite or a spill pillow), place it in a sealed container, and label it for hazardous waste disposal.[19]

Waste Disposal:

-

All waste materials containing organotin compounds, including excess reagents and contaminated labware, must be disposed of as hazardous waste according to institutional and local regulations.[19]

References

-

SCIEX. (n.d.). Organotin compounds. Retrieved from [Link]

-

AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Retrieved from [Link]

-

Rundberg, E., et al. (2008). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Di Masi, F., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research. Retrieved from [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

-

Ojetunde, O. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Academia.edu. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

CDC/NIOSH. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

- Eberly, K. C., Smith, Jr., G. E. P., & Albert, H. E. (1951). U.S. Patent No. 2,560,042. U.S. Patent and Trademark Office.

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Tributyltin chloride. Retrieved from [Link]

-

European Patent Office. (2019). A process for the preparation of tributyltin chloride with high purity. EP 3838906 A1. Retrieved from [Link]

-

Kim, H., et al. (2026). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. Journal of the American Chemical Society. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of tributyltin chloride. Retrieved from [Link]

-

WIPO Patentscope. (2021). A process for the preparation of tributyltin chloride with high purity. WO/2021/123055. Retrieved from [Link]

-

Albert, H., & Neumann, W. (1981). A CONVENIENT PREPARATION OF TRIBUTYLTIN DEUTERIDE AND SOME OTHER TRIORGANOTIN DEUTERIDES. ChemInform. Retrieved from [Link]

- Huisman, H. O. (1958). U.S. Patent No. 2,862,944. U.S. Patent and Trademark Office.

-

Sutton, K. L., et al. (2000). The small‐scale preparation and NMR characterization of isotopically enriched organotin compounds. Applied Organometallic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]

-

Odonkor, E., & Addo, M. A. (n.d.). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

-

Inoue, Y., et al. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

-

Wiley. (n.d.). Tri-n-butyl(vinyl)tin - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

-

Naruta, Y., & Maruyama, K. (1998). tributyl(3-methyl-2-butenyl)tin. Organic Syntheses. Retrieved from [Link]

-

Clark, J. (2023). Reactions with Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (n.d.). Tributyltin hydride. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organotin compounds [sciex.com]

- 3. sciex.jp [sciex.jp]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 6. texilajournal.com [texilajournal.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. analchemres.org [analchemres.org]

- 9. Tributyltin chloride | 1461-22-9 [chemicalbook.com]

- 10. Tributyltin chloride - Wikipedia [en.wikipedia.org]

- 11. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 12. US2560042A - Preparation of butyltin chlorides - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. Preparation method of tributyltin chloride - Eureka | Patsnap [eureka.patsnap.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 20. stacks.cdc.gov [stacks.cdc.gov]

An Introduction for Researchers, Scientists, and Drug Development Professionals

<-4> A Technical Guide to Tributyltin Chloride-d27 for Advanced Research

Tributyltin (TBT) compounds are a class of organotin chemicals known for their broad-spectrum biocidal properties. Historically, they were widely used as anti-fouling agents in marine paints, as wood preservatives, and as fungicides in various industrial applications.[1] However, the high toxicity of TBT to non-target aquatic organisms, even at extremely low concentrations, has led to significant environmental concern and stringent regulatory restrictions.[1][2] This has necessitated the development of highly sensitive and accurate analytical methods for monitoring TBT in environmental and biological matrices.

At the forefront of high-precision quantification is the use of stable isotope-labeled internal standards, with this compound emerging as the gold standard. This deuterated analog of Tributyltin chloride is indispensable for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its utility lies in its chemical and physical similarity to the native (non-deuterated) TBT, allowing it to mimic the analyte's behavior during sample preparation and analysis. This mimicry is crucial for correcting variations in extraction efficiency, instrumental drift, and matrix-induced signal suppression or enhancement, thereby ensuring the accuracy and reliability of quantitative data.[3][4][5]

This guide provides a comprehensive overview of the core technical specifications, applications, and handling protocols for this compound, designed to support the work of professionals in environmental science, toxicology, and drug development.

Core Physicochemical Properties

The precise characterization of an analytical standard is fundamental to its application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [6][7] |

| Synonyms | Chloro-tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane | [6][8][9] |

| CAS Number | 1257647-76-9 | [6][7] |

| Molecular Formula | C₁₂D₂₇ClSn or [CD₃(CD₂)₃]₃SnCl | [7] |

| Molecular Weight | 352.67 g/mol | [6][7] |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥96% | |

| Appearance | Liquid | [10] |

| Boiling Point | 171-173 °C at 25 mmHg | [7] |

| Unlabeled CAS No. | 1461-22-9 (for non-deuterated Tributyltin chloride) | [6][8][9] |

The Rationale for Isotopic Labeling

The choice of a deuterated internal standard is a critical decision in analytical method development, grounded in fundamental principles of mass spectrometry.[11]

Causality Behind Using a Deuterated Standard: An ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization.[5] Because the deuterium atoms in this compound only slightly increase its molecular weight without significantly altering its polarity or chemical properties, it behaves nearly identically to the native TBT during chromatographic separation. However, its distinct mass-to-charge ratio (m/z) allows a mass spectrometer to differentiate it from the analyte. This co-elution and mass differentiation are the keys to its effectiveness.[2][5] Any sample loss during preparation or fluctuation in instrument signal will affect both the analyte and the standard proportionally. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved, effectively canceling out these sources of error.[3][4]

Experimental Protocol: Quantification of TBT in Water Samples

This section outlines a validated methodology for the determination of Tributyltin chloride in environmental water samples using this compound as an internal standard, followed by GC-MS analysis.

1. Preparation of Standards

-

Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of high-purity methanol.

-

Spiking Solution (1 µg/mL): Dilute the stock solution 1:100 with methanol. This solution will be used to spike samples.

-

Calibration Standards: Prepare a series of calibration standards by spiking clean matrix (e.g., deionized water) with known concentrations of non-deuterated Tributyltin chloride and a constant concentration of the this compound internal standard spiking solution.

2. Sample Preparation and Extraction

-

Collect a 100 mL water sample in a glass container.

-

Spike the sample with a known amount of the this compound spiking solution (e.g., 50 µL of the 1 µg/mL solution to achieve a concentration of 500 ng/L).

-

Add 2 mL of a derivatizing agent (e.g., 2% sodium tetraethylborate in THF) to convert the ionic organotin species to their more volatile ethylated forms.

-

Add 20 mL of a non-polar solvent like hexane and shake vigorously for 10 minutes to extract the derivatized compounds.

-

Allow the layers to separate and carefully collect the upper organic (hexane) layer.

-

Concentrate the hexane extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: Select characteristic ions for both derivatized TBT and derivatized TBT-d27.

-

References

-

Tributyltin Chloride. PubChem, National Center for Biotechnology Information. [Link]

-

Tributyltin Chloride. The Merck Index Online, Royal Society of Chemistry. [Link]

-

Deuterated Internal Standard: Significance and symbolism. Synonym.tech. [Link]

-

Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? PubMed, National Center for Biotechnology Information. [Link]

-

The Value of Deuterated Internal Standards. KCAS Bioanalytical & Biomarker Services. [Link]

-

Deuterated internal standards and bioanalysis. AptoChem. [Link]

Sources

- 1. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Butyltin-d9 Trichloride (EVT-1497111) [evitachem.com]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. 1257647-76-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to the Safe Handling of Tributyltin chloride-d27

As a deuterated analogue of the highly toxic organotin compound, this compound ([CD3(CD2)3]3SnCl) is a specialized chemical used in research settings, likely for mass spectrometry-based applications and metabolic studies. While the deuterium labeling alters its mass, it does not mitigate its significant chemical hazards. This guide provides a comprehensive overview of the safety protocols, toxicological profile, and emergency procedures required for the safe handling of this compound, grounded in established safety data for its non-labeled counterpart, Tributyltin chloride (TBT-Cl).

This compound is a stable isotope-labeled version of Tributyltin chloride. The core chemical reactivity and physical properties, apart from the molecular weight, are essentially identical to the unlabeled compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1257647-76-9 | [1][2][3] |

| Molecular Formula | C₁₂D₂₇ClSn | [2][3][4] |

| Molecular Weight | 352.67 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 171-173 °C @ 25 mmHg | [1][6][7][8] |

| Density | ~1.2 g/mL at 20-25 °C | [7][8] |

| Water Solubility | Low (0.017 g/L at 20°C for TBT-Cl) | [9] |

| Refractive Index | ~1.492 (for TBT-Cl) |[7][10] |

Hazard Analysis and GHS Classification

This compound is classified as highly hazardous. The primary danger lies in its acute toxicity upon ingestion, dermal absorption, and its potential for severe, long-term organ damage and reproductive harm.[11] Its environmental toxicity is extreme, necessitating stringent containment and disposal measures.[9][12]

Table 2: GHS Hazard Classification for Tributyltin chloride

| Hazard Class | Hazard Code | Description | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H301 | Toxic if swallowed | [1][12] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1][12] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][12] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | [12] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][12] |

| Reproductive Toxicity | H360FD | May damage fertility or the unborn child | [1][11] |

| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure | [1][12] |

| Hazardous to the Aquatic Environment, Acute | H400 | Very toxic to aquatic life | [12] |

| Hazardous to the Aquatic Environment, Chronic | H410 | Very toxic to aquatic life with long lasting effects |[1][12] |

Toxicological Profile: A Mechanistic Perspective

Organotin compounds, particularly tri-substituted forms like tributyltin, are potent toxins.[13][14] Their toxicity is not merely a surface-level irritation but involves deep-seated cellular and systemic disruption.

-

Systemic Effects : Upon absorption, which can readily occur through the skin or via ingestion, organotins target the central nervous system.[13] They are also known to be endocrine disruptors and can cause harmful effects on the thyroid and cardiovascular systems.[7]

-

Reproductive Toxicity : The classification as a Category 1B reproductive toxin indicates clear evidence of impaired fertility and developmental toxicity in animal studies.[11] Researchers of child-bearing potential must be fully aware of these risks and take exceptional precautions.

-

Organ Damage (STOT RE) : Prolonged or repeated exposure leads to cumulative damage, particularly to the stomach and other internal organs. This underscores the critical importance of minimizing all forms of exposure, even at low levels, over time.

Exposure Control and Personal Protective Equipment (PPE)

Given the high toxicity and dermal absorption potential, a multi-layered PPE strategy is mandatory. The choice of PPE is not arbitrary; it is dictated by the compound's chemical properties and the nature of the handling task. All work must be conducted within a certified chemical fume hood.[15]

Experimental Protocol: Donning and Doffing PPE

-

Preparation : Before entering the designated work area, inspect all PPE for integrity (e.g., no holes in gloves, cracks in safety glasses).

-

Inner Gloves : Don a pair of thin nitrile gloves. This provides a base layer of protection.

-

Lab Coat/Gown : Wear a clean, buttoned lab coat, preferably with elastic cuffs. For tasks with a higher splash risk, a chemically resistant apron or gown is required.

-

Outer Gloves : Don a pair of heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton) over the inner gloves. The gloves must be long enough to cover the cuffs of the lab coat.[16]

-

Eye/Face Protection : Wear tight-sealing safety goggles.[15] If there is any risk of splashing, a full-face shield must be worn in addition to goggles.[12]

-

Doffing Procedure (to prevent contamination) :

-

Remove outer gloves first, peeling them off without touching the outer surface with bare skin.

-

Remove the face shield and/or goggles.

-

Remove the lab coat, turning it inside out as it is removed.

-

Remove inner gloves last.

-

Wash hands thoroughly with soap and water immediately after exiting the work area.[12]

-

Visualization: PPE Selection Workflow

Caption: PPE selection decision tree for this compound.

Protocols for Safe Handling, Storage, and Emergencies

Standard Operating Procedure: Handling and Storage

-

Designated Area : All work with this compound must be performed in a designated area within a chemical fume hood to prevent vapor inhalation and environmental release.[15]

-

Quantities : Handle the smallest feasible quantities for the experiment.

-

Tools : Use non-sparking tools and avoid actions that could generate static electricity.[16]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][12][15] The storage location must be locked and accessible only to authorized personnel.[9][16]

-

Hygiene : Do not eat, drink, or smoke in the laboratory.[16][17] Wash hands thoroughly after handling, even if gloves were worn.[12]

Emergency Protocol: Accidental Release

-

Evacuate : Immediately evacuate personnel from the affected area, except for the response team.

-

Ventilate : Ensure the chemical fume hood is operating correctly.

-

Protect : Responders must wear full PPE, including respiratory protection if vapors are significant.[12]

-

Contain : Cover drains to prevent environmental release. Use an inert, liquid-absorbent material (e.g., Chemizorb®) to soak up the spill. Do not use combustible materials like paper towels.

-

Collect : Carefully collect the absorbent material and contaminated surfaces into a suitable, sealable container for hazardous waste.[9][16]

-

Decontaminate : Clean the spill area thoroughly.

Emergency Protocol: Personal Exposure

-

Inhalation : Move the victim to fresh air immediately. If breathing is difficult, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[9][16]

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[9][12][16]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9][12][16]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9][10][16]

Visualization: Emergency Response Workflow

Caption: Decision workflow for emergency response procedures.

Environmental Fate and Disposal

Tributyltin chloride is classified as very toxic to aquatic life with long-lasting effects.[5][9] Its persistence in sediment and potential for bioaccumulation mean that release into the environment must be strictly avoided.[5]

Protocol: Waste Disposal

-

Segregation : All waste contaminated with this compound, including disposable labware, absorbent materials, and contaminated PPE, must be segregated as hazardous waste.

-

Containerization : Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label must read "Hazardous Waste: this compound".

-

Disposal : Dispose of the waste through a licensed hazardous waste disposal company.[9][12] Do not dispose of it down the drain or with general laboratory trash.[15][16]

Transportation

For transport, this material is typically classified as an organotin compound, liquid, N.O.S. (Tributyltin chloride), falling under a hazardous materials class that requires specific packaging and labeling.[12]

References

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Tri-n-butyltin chloride. [Link]

-

PubChem. Tributyltin Chloride. [Link]

-

Loba Chemie. TRI-n-BUTYLTIN CHLORIDE FOR SYNTHESIS Safety Data Sheet. [Link]

-

Prudent Practices in the Laboratory. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]

-

Grokipedia. Tributyltin chloride. [Link]

-

Collaborative for Health & Environment. Tributyltin. [Link]

-

International Scientific Organization. An Overview on Toxicity of Tributyltin. [Link]

Sources

- 1. 三丁基氯化锡-d27 98 atom % D, 96% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. pdqscientific.com [pdqscientific.com]

- 5. grokipedia.com [grokipedia.com]

- 6. 1257647-76-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Tributyltin chloride | 1461-22-9 [chemicalbook.com]

- 8. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. lgcstandards.com [lgcstandards.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 14. iscientific.org [iscientific.org]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. lobachemie.com [lobachemie.com]

Storage and stability of Tributyltin chloride-d27 solutions

An In-depth Technical Guide to the Storage and Stability of Tributyltin Chloride-d27 Solutions

Introduction

This compound (TBT-Cl-d27) is a deuterated analog of Tributyltin chloride (TBT-Cl), a highly toxic organotin compound. In analytical chemistry, TBT-Cl-d27 serves as an invaluable internal standard for the quantification of TBT and other organotin compounds in environmental and biological matrices. Its utility is predicated on the assumption that it behaves chemically identically to its non-deuterated counterpart, while its mass difference allows for clear differentiation in mass spectrometry-based analyses.[1]

The accuracy of any analysis relying on TBT-Cl-d27 is directly dependent on the stability and integrity of its standard solutions. Degradation of the standard can lead to an underestimation of the target analyte concentration, compromising experimental results. This guide provides a comprehensive overview of the factors influencing the stability of TBT-Cl-d27 solutions, recommended storage and handling protocols, and methods for verifying solution integrity, grounded in established scientific principles.

Core Physicochemical Properties

A foundational understanding of TBT-Cl's properties, which are virtually identical to its deuterated analog, is crucial for proper handling.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂²H₂₇ClSn | [1] |

| Molar Mass | ~353.25 g/mol | [1] |

| Appearance | Colorless viscous liquid | [2] |

| Boiling Point | 171-173 °C @ 25 mm Hg | [3] |

| Density | ~1.20 g/cm³ at 20 °C | [2][3] |

| Solubility | Soluble in organic solvents; Insoluble in water | [2][4] |

| Stability | Stable under normal, dry conditions. Moisture sensitive. | [4][5] |

Factors Influencing the Stability of TBT-Cl-d27 Solutions

The stability of TBT-Cl-d27 in solution is not absolute. Several environmental and chemical factors can induce its degradation over time. Understanding these factors is the first step toward mitigating them.

Photodegradation

Exposure to ultraviolet (UV) radiation, including direct sunlight, is a primary driver of abiotic degradation.[6] Photolysis can induce the cleavage of the carbon-tin bonds, initiating the degradation cascade.[7][8] The rate of photodegradation can be influenced by the solvent matrix and the presence of photosensitizing substances.[6][9] Therefore, protecting solutions from light is a critical and non-negotiable storage requirement.

Hydrolysis and Solvent Effects

While the carbon-tin bond in TBT is relatively stable to hydrolysis under neutral pH conditions, the Sn-Cl bond is not.[2][6] Tributyltin chloride readily hydrolyzes in the presence of water to form tributyltin oxide. Furthermore, the choice of solvent is paramount. Protic solvents or solvents with trace amounts of water can facilitate hydrolysis and other degradation reactions. Using high-purity, dry, aprotic organic solvents is essential for preparing stable stock solutions.

Temperature

As with most chemical compounds, temperature influences the rate of degradation. Elevated temperatures increase the kinetic energy of molecules, accelerating the rates of hydrolysis, oxidation, and solvent-mediated degradation. Conversely, storing solutions at reduced temperatures significantly slows these processes, thereby extending the shelf life.[10]

Adsorption to Container Surfaces

Organotin compounds, including TBT-Cl, are known to adsorb to the surfaces of storage containers.[11] This phenomenon can lead to a significant decrease in the effective concentration of the analyte in solution, creating analytical errors. The adsorption mechanism depends on the container material.

-

Glass: Adsorption can occur via both hydrophobic interactions and ionic interactions with silanol groups on the glass surface.[12]

-

Plastics (e.g., Polypropylene, Polyethylene): Adsorption is primarily driven by hydrophobic interactions.[12][13]

The choice of container and proper preparation are therefore critical for maintaining concentration accuracy. For aqueous samples, acidification can reduce adsorption to glass, but for organic solutions, using silanized glass vials or high-quality polypropylene can be preferable.

Degradation Pathway of Tributyltin

The degradation of TBT, whether initiated by biotic or abiotic factors, follows a well-documented pathway of sequential debutylation.[7][14] Each step involves the cleavage of a butyl group from the tin atom, resulting in progressively less toxic compounds.[7][15] The use of a deuterated standard allows for the tracking of these degradation products, which will also be deuterated (e.g., dibutyltin-d18, monobutyltin-d9).

Caption: Sequential debutylation pathway of Tributyltin-d27.

Recommended Storage and Handling Protocols

Adherence to strict protocols is necessary to preserve the integrity of TBT-Cl-d27 solutions and ensure laboratory safety. Organotin compounds are highly toxic and should be handled with extreme care.[16][17][18]

Safety First: Essential Precautions

-

Handling: Always handle TBT-Cl-d27 and its solutions inside a certified chemical fume hood.[19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).[20][21]

-

Exposure Routes: TBT compounds are toxic via all routes of exposure, including inhalation, ingestion, and dermal contact.[16][17] Avoid creating aerosols.

-

Waste Disposal: Dispose of all waste containing organotin compounds according to institutional and local environmental regulations for hazardous chemical waste.[17]

Protocol 1: Preparation of a Stock Solution (e.g., 100 µg/mL)

This protocol describes the preparation of a stock solution from a neat (pure) standard.

-

Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent. Methylene chloride, hexane, or isooctane are suitable choices.[22][23] Verify solvent purity before use.

-

Container Preparation: Use an amber, silanized glass volumetric flask or a high-quality polypropylene container. Ensure the container is scrupulously clean and dry.

-

Weighing: Allow the vial of neat TBT-Cl-d27 to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

-

Gravimetric Preparation: Accurately weigh the required amount of neat standard onto a tared weigh boat inside a fume hood. Alternatively, for small quantities, weigh the vial before and after removing material.

-

Dissolution: Quantitatively transfer the weighed standard to the volumetric flask. Rinse the weigh boat multiple times with the chosen solvent, adding the rinsate to the flask to ensure complete transfer.

-

Dilution: Dilute the solution to the final volume with the solvent. Cap the flask and mix thoroughly by inversion.

-

Transfer and Storage: Transfer the final solution to smaller, amber glass vials with PTFE-lined caps for storage. This minimizes contamination and solvent evaporation from repeated opening of a large stock bottle.

Recommended Storage Conditions

The following conditions are recommended to maximize the stability and shelf-life of TBT-Cl-d27 solutions.

| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |

| Temperature | +2°C to +8°C | ≤ -20°C | Reduces rates of degradation and solvent evaporation.[6][23] |

| Light Exposure | Store in amber vials or protect from light. | Store in amber vials in the dark. | Prevents photodegradation.[7][23] |

| Container | Amber glass vials with PTFE-lined caps. | Amber glass vials with PTFE-lined caps. | Inert material minimizes adsorption and contamination. |

| Atmosphere | Tightly sealed container. | Tightly sealed; consider flushing with an inert gas (e.g., Argon) before sealing. | Minimizes exposure to atmospheric moisture and oxygen.[19][20] |

Assessing Solution Stability

Periodic verification of standard solution concentration and purity is a cornerstone of good laboratory practice. A stability study should be performed to establish an evidence-based expiration date for laboratory-prepared solutions.

Analytical Methodology

Gas Chromatography (GC) coupled with a sensitive detector like a Mass Spectrometer (MS) is the preferred technique for analyzing organotins.[24] Due to the low volatility of TBT-Cl, a derivatization step is typically required to convert it into a more volatile form suitable for GC analysis.[7][22]

Protocol 2: Experimental Workflow for a Stability Study

This workflow outlines the process for assessing the long-term stability of a prepared TBT-Cl-d27 stock solution.

Caption: Workflow for assessing the stability of TBT-Cl-d27 solutions.

-

Initial Analysis (T=0): Immediately after preparation, analyze the stock solution in triplicate to establish the initial concentration and purity. This serves as the baseline.

-

Time-Point Sampling: At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove a vial from storage.

-

Sample Preparation & Derivatization:

-

Allow the vial to equilibrate to room temperature.

-

Prepare a working dilution of the standard.

-

Derivatize the TBT-Cl-d27. A common method is ethylation using sodium tetraethylborate (NaBEt₄).[22] This converts the polar chloride to a more volatile ethyl derivative.

-

Extract the derivatized compound into an organic solvent like hexane.

-

-

GC-MS Analysis: Analyze the derivatized sample using a GC-MS system. Monitor the specific ions for derivatized TBT-Cl-d27 and its potential degradation products (DBT-d18 and MBT-d9).

-

Data Evaluation:

-

Calculate the concentration of TBT-Cl-d27 at each time point.

-

Compare the results to the T=0 baseline. A significant decrease (e.g., >5-10%) in concentration indicates degradation.

-

Monitor the chromatograms for the appearance of peaks corresponding to the deuterated degradation products. The presence of these peaks confirms the degradation pathway.

-

Conclusion

The chemical integrity of this compound solutions is critical for their function as reliable internal standards. Stability is not inherent but is maintained through meticulous control of environmental factors. The core principles for ensuring the longevity and accuracy of these solutions are cold , dark , and dry . By storing solutions at or below -20°C in tightly sealed amber glass containers, researchers can effectively mitigate degradation from heat, light, and hydrolysis.[6][23] Regular verification of solution concentration via stability-indicating methods like GC-MS provides the ultimate assurance of data quality and reinforces the trustworthiness of experimental outcomes.

References

-

Al-Qutob, M. A., Alam, M. M., & Al-Ghamdi, H. A. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD. E-Journal of Chemistry, 9(1), 389-402. Retrieved from [Link]

-

Fent, K. (2006). Worldwide Occurrence of Organotins from Antifouling Paints and Effects in the Aquatic Environment. ResearchGate. Retrieved from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

-

EXTOXNET. (1996). Tributyltin (TBT). Extension Toxicology Network. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (1976). Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. CDC. Retrieved from [Link]

-

International Scientific Organization. (n.d.). An Overview on Toxicity of Tributyltin. Retrieved from [Link]

-

Maguire, R. J., & Tkacz, R. J. (1985). UV photolytic degradation of butyltin chlorides in water. Journal of Organometallic Chemistry, 290(2), 149-157. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. DCCEEW. Retrieved from [Link]

-

Békri, K., Saint-Louis, R., & Pelletier, E. (2006). Determination of tributyltin and 4-hydroxybutyldibutyltin chlorides in seawater by liquid chromatography with atmospheric pressure chemical ionization-mass spectrometry. Analytica Chimica Acta, 578(2), 203–212. Retrieved from [Link]

-

Reisi, M. R., Mun, L. K., & Misran, M. (2010). Photocatalytic Degradation of Tributyltin Chloride in Water. ResearchGate. Retrieved from [Link]

-

Khan, M. R., & Akanee, T. (2003). Trace Analysis of Tributyltin Chloride in Fish Tissue by Electron Capture Gas Chromatography. Bulletin of the Korean Chemical Society, 24(9), 1262-1266. Retrieved from [Link]

-

Basutkar, M. R. (2020). A Review On Tributyltin (TBT) Biodegradation By Microbes And Study Of Degradation Pathway. International Journal of Research and Analytical Reviews, 7(3), 666-670. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tributyltin chloride. PubChem Compound Database. Retrieved from [Link]

- Hulse, G. E. (1955). U.S. Patent No. 2,718,522. U.S. Patent and Trademark Office.

-

Fytianos, K., & Samanidou, V. (1992). Adsorption and desorption of organotin compounds in organic and mineral soils. Journal of Environmental Science and Health, Part A, 27(4), 1163-1174. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. NCBI Bookshelf. Retrieved from [Link]

-

Ivey, G. A. (2015). Innovative Chemical Treatment of TBT (Tributyltin)-Impacted Marine Sediments: A Bench Scale Study. Ivey International Inc. Retrieved from [Link]

-

Brosillon, S., Bancon-Montigny, C., & Mendret, J. (2014). Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments. Chemosphere, 109, 173–179. Retrieved from [Link]

-

Cruz, A., et al. (2018). Bioremediation of Tributyltin (TBT)-Contaminated Waters by TBT-Resistant Marine Bacteria. ResearchGate. Retrieved from [Link]

-

Takahashi, K., Yoshino, T., & Ohyagi, Y. (1987). Photodegradation of Tributyltin Chloride in Sea Water by Ultraviolet Light. Amanote Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tributyltin Chloride. PubChem Compound Database. Retrieved from [Link]

-

Zhu, J., et al. (2023). Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT. RSC Advances, 13(46), 32363-32371. Retrieved from [Link]

-

Loba Chemie. (n.d.). TRI-n-BUTYLTIN CHLORIDE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. Retrieved from [Link]

-

Wikipedia. (n.d.). Tributyltin chloride. Retrieved from [Link]

- CN101993424A. (2011). Preparation method of tributyltin chloride. Patsnap.

-

Zhu, J., et al. (2023). Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT. ResearchGate. Retrieved from [Link]

-

Do, T. H., & Lee, J. S. (2000). Container adsorption of tributyltin (TBT) compounds: implications for environmental analysis. Environmental Science & Technology, 34(1), 80-85. Retrieved from [Link]

-

ResearchGate. (2013). How do you get rid of organotin waste? ResearchGate. Retrieved from [Link]

-

Lee, J., et al. (2022). Examination of Microcystin Adsorption by the Type of Plastic Materials Used during the Procedure of Microcystin Analysis. Toxins, 14(9), 618. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). The Horror of Sample Adsorption to Containers (Part 1). Shimadzu. Retrieved from [Link]

- Ramsden, H. E., & Millward, H. L. (1951). U.S. Patent No. 2,560,042. U.S. Patent and Trademark Office.

-

WO2021122650A1. (2021). A process for the preparation of tributyltin chloride with high purity. WIPO Patentscope. Retrieved from [Link]

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. Tributyltin chloride - Wikipedia [en.wikipedia.org]

- 3. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tributyltin Chloride or Tri-n-butyltin Chloride Manufacturers, SDS [mubychem.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. (PDF) Photodegradation of Tributyltin Chloride in Sea Water [research.amanote.com]

- 10. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]

- 11. researchgate.net [researchgate.net]

- 12. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. Examination of Microcystin Adsorption by the Type of Plastic Materials Used during the Procedure of Microcystin Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 18. stacks.cdc.gov [stacks.cdc.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

- 22. pjoes.com [pjoes.com]

- 23. isotope.com [isotope.com]

- 24. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

Decoding the-Certificate of Analysis for Tributyltin chloride-d27: A Guide for Researchers

<

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is more than just a document; it is the cornerstone of experimental validity and reproducibility.[1][2] This guide provides an in-depth technical exploration of the Certificate of Analysis for a specialized stable isotope-labeled compound, Tributyltin chloride-d27, offering insights into the rigorous analytical methodologies that underpin the data presented. Understanding the nuances of a CoA is critical for ensuring the quality and reliability of research outcomes.[3][4]

Introduction to this compound and the Imperative of a CoA

Tributyltin chloride (TBT-Cl) is an organotin compound historically used as a biocide in antifouling paints.[5] Its significant toxicity and endocrine-disrupting properties have led to widespread environmental and health concerns.[5][6] this compound, in which the 27 hydrogen atoms on the butyl groups are replaced with deuterium, serves as an invaluable internal standard for the accurate quantification of TBT in various matrices.[7][8] Its use in isotope dilution mass spectrometry allows for the correction of matrix effects and variations in extraction efficiency, leading to highly precise and accurate measurements.[6]

A Certificate of Analysis is a batch-specific document that verifies a product's identity, purity, and quality against preset specifications.[3][9] For a certified reference material like this compound, the CoA is a declaration of its suitability for its intended analytical purpose.[10] It provides the end-user with the confidence that the material they are using will perform as expected, ensuring the integrity of their experimental results.[1]

Deconstructing the Certificate of Analysis: A Section-by-Section Technical Review

A typical Certificate of Analysis for this compound will contain several key sections, each detailing the results of specific analytical tests. This section will delve into the scientific principles and experimental protocols behind the data presented.

Identification and General Properties

This initial section provides fundamental information about the compound.

| Parameter | Typical Specification | Significance for the Researcher |

| Product Name | This compound | Unambiguous identification of the material.[3] |

| CAS Number | 358731-94-9 | A unique numerical identifier for the specific chemical substance.[11] |

| Molecular Formula | C12D27ClSn | Confirms the elemental composition, including the deuterium labeling. |

| Molecular Weight | ~352.67 g/mol | Essential for accurate preparation of standard solutions and concentration calculations. |

| Appearance | Colorless to Pale Yellow Oil | A qualitative check for gross contamination or degradation.[12] |

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Chemical purity is a critical parameter, ensuring that the analytical signal is not influenced by interfering impurities. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7]

Scientific Principle: The sample is volatilized and injected into a gas chromatograph. An inert carrier gas moves the sample through a heated capillary column, separating the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification and quantification.

Experimental Protocol: GC-MS Purity Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable organic solvent, such as hexane or isooctane.[13]

-

Derivatization (if necessary): To improve volatility and chromatographic performance, organotin compounds are often derivatized. A common method is ethylation using sodium tetraethylborate.[14][15]

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet.

-

Chromatographic Separation: The separation is performed on a capillary column (e.g., 5% phenylpolysiloxane) with a programmed temperature gradient to ensure the elution of all components.[13]

-

Mass Spectrometric Detection: The mass spectrometer is operated in full scan mode to identify all eluting compounds. The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Causality of Experimental Choices: The choice of a non-polar column like 5% phenylpolysiloxane is based on the non-polar nature of the derivatized organotin compound. The temperature programming is essential to achieve good separation of any potential impurities from the main TBT-d27 peak.

Data Visualization: GC-MS Workflow

Caption: Workflow for Purity Analysis by GC-MS.

Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)

For a deuterated standard, the isotopic enrichment is a paramount quality attribute. It defines the percentage of molecules that are fully deuterated at the specified positions. This is typically determined by a combination of NMR and MS techniques.[16]

Scientific Principle (NMR): Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei.[17] The presence of a strong signal in the ²H-NMR spectrum, coupled with the absence or significant reduction of corresponding signals in the ¹H-NMR spectrum, confirms successful deuteration.[17][18] For highly deuterated compounds, conventional ¹H NMR may be limited by the low intensity of residual proton signals.[19]

Scientific Principle (MS): High-resolution mass spectrometry can distinguish between the deuterated compound and its non-deuterated counterpart based on their precise mass difference. The relative intensities of the isotopic peaks in the mass spectrum are used to calculate the isotopic enrichment.[16]

Isotopic Enrichment vs. Species Abundance: It is crucial to distinguish between isotopic enrichment and species abundance. Isotopic enrichment refers to the probability that any given atom at a labeled position is the stable isotope (e.g., Deuterium).[20][21] Species abundance is the percentage of molecules with a specific isotopic composition. For a molecule with multiple deuterium atoms, like TBT-d27, a high isotopic enrichment (e.g., 98 atom % D) will result in a slightly lower abundance of the fully deuterated (d27) species, with minor populations of d26, d25, etc.[20]

Experimental Protocol: Isotopic Enrichment by ²H-NMR

-

Sample Preparation: A concentrated solution of this compound is prepared in a non-deuterated solvent (e.g., chloroform or benzene).[19]

-

Data Acquisition: The ²H-NMR spectrum is acquired on a high-field NMR spectrometer.

-

Data Analysis: The integral of the deuterium signal is compared to the integral of a known reference standard to confirm the level of deuteration. The absence of significant signals in the corresponding regions of the ¹H-NMR spectrum further validates the high isotopic enrichment.

Causality of Experimental Choices: Using a non-deuterated solvent is unconventional but necessary for ²H-NMR to avoid a massive solvent signal.[19] A high-field spectrometer provides better sensitivity and resolution, which is important for detecting small residual proton signals.

Experimental Protocol: Isotopic Enrichment by HR-MS

-

Sample Infusion: A dilute solution of the sample is directly infused into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: A high-resolution mass spectrum is acquired over the expected mass range.

-

Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the peaks corresponding to the fully deuterated molecule and any partially deuterated species are used to calculate the atom percent deuterium enrichment.[22]

Data Visualization: Isotopic Enrichment Determination Logic

Caption: Logic for determining isotopic enrichment.

Structural Confirmation by Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for confirming the structural integrity of the molecule by identifying its characteristic functional groups.

Scientific Principle: Infrared radiation is passed through the sample. Molecules absorb radiation at specific frequencies corresponding to the vibrations of their chemical bonds. An FTIR spectrum is a plot of absorbance or transmittance versus frequency, which serves as a molecular "fingerprint."

In the context of this compound, the FTIR spectrum would be compared to that of the non-deuterated standard. The key difference would be the presence of C-D bond stretching and bending vibrations at lower frequencies (wavenumbers) than the corresponding C-H vibrations.[23]

| Bond Type | Typical Wavenumber (cm⁻¹) |

| C-H Stretch (alkane) | 2850 - 3000 |

| C-D Stretch (alkane) | ~2100 - 2250 |

| Sn-C Stretch | ~500 - 600 |

| Sn-Cl Stretch | ~320 - 340 |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: As this compound is a liquid, a thin film can be placed between two salt plates (e.g., KBr or NaCl).

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and the spectrum is recorded.

-

Data Analysis: The positions of the major absorption bands are identified and compared to reference spectra to confirm the presence of the expected functional groups.[24][25]

Ensuring Trustworthiness: The Self-Validating System

The analytical data presented on a CoA should be viewed as a self-validating system. The results from different analytical techniques should be complementary and consistent. For instance:

-

GC-MS confirms the presence of a single major component with the expected mass spectrum.

-

NMR confirms the correct chemical structure and the high degree of deuteration.

-

HR-MS provides a precise mass that corresponds to the deuterated molecular formula and corroborates the isotopic enrichment.

-

FTIR confirms the presence of the correct functional groups and the C-D bonds.

Any significant discrepancy between these results would trigger further investigation before the batch is certified and released.

Conclusion: The CoA as a Pact of Quality

For the researcher in the field, the Certificate of Analysis for this compound is not merely a data sheet but a pact of quality and reliability from the manufacturer.[4][9] A thorough understanding of the analytical techniques and the data presented within the CoA empowers scientists to proceed with their experiments with the highest degree of confidence. This guide has aimed to demystify the components of a typical CoA for this critical analytical standard, providing the technical background necessary to interpret its contents and appreciate the rigorous quality control that underpins it. By leveraging this knowledge, researchers can better ensure the accuracy, reproducibility, and overall integrity of their scientific work.

References

-

Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]

-

Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Retrieved from [Link]

-

Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Retrieved from [Link]

-

Lab Alley. (2025). How to Read a Chemical Certificate of Analysis (COA). Retrieved from [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

-

CIKLab. (2023). What is a Certificate of Analysis (CoA)?. Retrieved from [Link]

-

Datacor, Inc. (2024). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Retrieved from [Link]

-

PubChem. (n.d.). Tributyltin Chloride. Retrieved from [Link]

-

British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection. Retrieved from [Link]

-

ContractLaboratory.com. (2024). Certificate of Analysis (COA): Understanding Its Importance and Key Components. Retrieved from [Link]

-

LabRulez GCMS. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link]

-

ARPAT. (n.d.). Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. Retrieved from [Link]

-

Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]

-

Journal of the Iranian Chemical Society. (2014). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD. Retrieved from [Link]

-

National Institute of Standards and Technology. (2012). Isotope Enrichment Calculator. Retrieved from [Link]

-

PubMed. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Retrieved from [Link]

-

CPAChem. (n.d.). Organotin compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). tri-Butyltin Chloride - Optional[Near IR] - Spectrum. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Tributyltin Chloride. Retrieved from [Link]

-

ResearchGate. (2005). Determination of the adsorption process of tributyltin (TBT) and monobutyltin (MBT) onto kaolinite surface using Fourier transform infrared (FTIR) spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (1998). Speciation without chromatography Part 2. Determination of tributyltin by chloride generation flow injection atomic absorption spectrometry. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Tributyltin Chloride. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). n-Butyltin trichloride. Retrieved from [Link]

Sources

- 1. alliancechemical.com [alliancechemical.com]

- 2. contractlaboratory.com [contractlaboratory.com]

- 3. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 4. What is a Certificate of Analysis (CoA) ? - CIKLab [ciklab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buy Butyltin-d9 Trichloride (EVT-1497111) [evitachem.com]

- 7. agilent.com [agilent.com]

- 8. www2.gov.bc.ca [www2.gov.bc.ca]

- 9. datacor.com [datacor.com]

- 10. CPAChem Products - Organotin compounds [cpachem.com]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. pjoes.com [pjoes.com]

- 14. gcms.labrulez.com [gcms.labrulez.com]

- 15. agilent.com [agilent.com]

- 16. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. ukisotope.com [ukisotope.com]

- 21. isotope.com [isotope.com]

- 22. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. n-Butyltin trichloride [webbook.nist.gov]

Introduction: The Isotopic Advantage in Organotin Chemistry

An In-Depth Technical Guide to the Research Applications of Deuterated Organotin Compounds

Organotin compounds, characterized by at least one tin-carbon bond, have a rich history in industrial and research settings, from PVC stabilizers and catalysts to biocides.[1][2][3] Their utility, however, is often paralleled by their toxicity and complex analytical behavior.[4][5] The strategic substitution of hydrogen (¹H) with its stable, heavier isotope, deuterium (²H or D), offers a powerful tool to overcome these challenges and unlock new research possibilities. This guide, intended for researchers and drug development professionals, explores the synthesis, analysis, and application of deuterated organotin compounds, providing both theoretical grounding and practical methodologies.

Deuteration introduces a subtle but profound change: the C-D bond is stronger and vibrates at a lower frequency than a C-H bond. This difference gives rise to the Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond.[6][7] Furthermore, the increased mass of deuterium provides a distinct signature in mass spectrometry without significantly altering the compound's chemical properties like polarity, solubility, or chromatographic retention time.[8][9] These principles are the bedrock of the applications discussed herein.

Part 1: Synthesis of Deuterated Organotin Compounds

The foundation of any research involving these compounds is a reliable synthetic route. The choice of method depends on the desired position of the deuterium label and the availability of deuterated starting materials.

Grignard and Organolithium Reactions

A common and versatile method involves the reaction of a deuterated Grignard reagent (R-d'n'-MgX) or organolithium reagent with a tin halide.[2][10] This approach is ideal for introducing a fully deuterated organic group onto the tin center.

Experimental Protocol: Synthesis of Tributyl-d27-tin Chloride

-

Prepare the Grignard Reagent: React 1-bromobutane-d9 with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., Argon) to form butyl-d9-magnesium bromide.

-

Reaction with Tin Tetrachloride: Add the prepared Grignard reagent dropwise to a solution of tin tetrachloride (SnCl₄) in anhydrous toluene at 0°C. A stoichiometric ratio of 3:1 (Grignard:SnCl₄) is used to favor the formation of the tri-substituted product.

-

Causality Insight: Using a 3:1 ratio leverages the principles of Kocheshkov comproportionation. While the initial reaction may produce a mixture, subsequent redistribution reactions can be controlled to yield the desired R₃SnCl.[2]

-

-

Redistribution Reaction: To ensure the formation of the trichloride, the resulting mixture, which may contain tetrabutyl-d36-tin, is heated with an additional equivalent of SnCl₄.

-

3 R₄Sn + SnCl₄ → 4 R₃SnCl (where R = butyl-d9)

-

-

Workup and Purification: The reaction is quenched with aqueous ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield tributyl-d27-tin chloride.

Alternative Synthetic Routes

A WIPO patent describes alternative methods, including the reaction of a primary deuterated hydrocarbyl halide with an organometallic composition containing SnL₃ moieties, where L is a hydrolysable ligand like an amide.[10] This can be useful for creating specific mono-organotin compounds.[10]

Part 2: Application in Quantitative Analysis: The Gold Standard Internal Standard

The most widespread application of deuterated organotin compounds is as internal standards (IS) for quantitative analysis, particularly using mass spectrometry coupled with gas (GC-MS) or liquid (LC-MS) chromatography.[1][8][11][12]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a definitive quantification technique. A known amount of a deuterated analogue of the analyte is added to the sample at the earliest stage of preparation.[8][9] The analyte and the standard are chemically identical, meaning they experience the same extraction recovery, derivatization efficiency, and ionization response/suppression in the mass spectrometer.[8][9][13] The quantification is based on the measured ratio of the non-deuterated analyte to the deuterated standard, which remains constant despite any sample loss.

Workflow for Organotin Quantification by LC-MS/MS

Caption: Isotope Dilution Workflow for Organotin Analysis.

Experimental Protocol: Quantification of Tributyltin (TBT) in Sediment using LC-MS/MS

-

Sample Preparation: Weigh 1 gram of homogenized sediment into a centrifuge tube.

-

Internal Standard Spiking: Add 50 µL of a 100 ng/mL solution of tributyltin-d27 chloride (TBT-d27) in methanol.

-

Extraction: Add 10 mL of hexane containing 1% acetic acid and 0.1% tropolone.[14] Tropolone acts as a chelating agent to improve extraction efficiency. Sonicate the mixture for 30 minutes.

-

Cleanup: Centrifuge the sample and transfer the hexane supernatant to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of mobile phase (e.g., 60:40 methanol:water with 1 mM ammonium acetate).[15]

-

LC-MS/MS Analysis:

-

Column: C18 reversed-phase column.

-